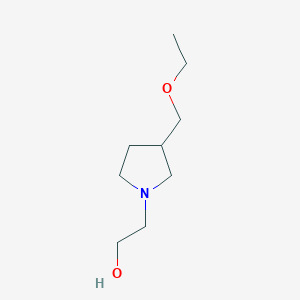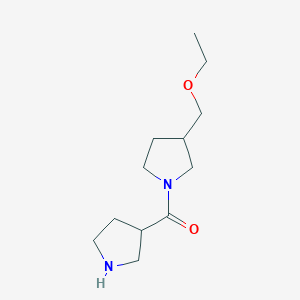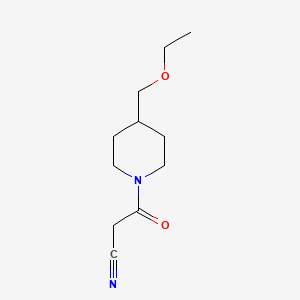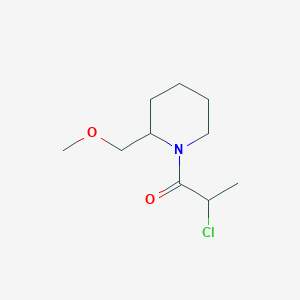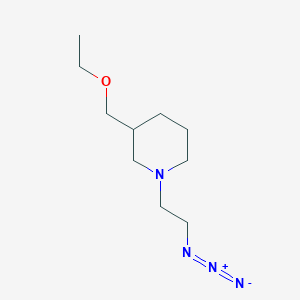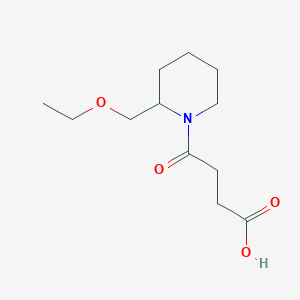
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound “4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles, containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the ethoxymethyl and oxobutanoic acid groups. Piperidines can be synthesized through a variety of methods, including cyclization and multicomponent reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the oxobutanoic acid group. Piperidines are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many therapeutic compounds. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines and piperidinones, which are prevalent in over twenty classes of pharmaceuticals . These derivatives are integral in the development of new drugs with potential applications in treating a wide range of diseases.
Development of Bioactive Molecules in Biochemistry
In biochemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its transformation into different piperidine-based structures allows researchers to explore and manipulate biological pathways. This can lead to the discovery of novel bioactive compounds that can interact with biological targets, providing insights into enzyme functions and receptor-ligand interactions .
Agricultural Chemical Research
The ethoxymethyl piperidinyl moiety of the compound could be utilized in the development of new agrochemicals. Its structural versatility allows for the creation of molecules that can act as pesticides or herbicides, potentially leading to safer and more effective agricultural practices .
Material Science Applications
In material science, the compound’s derivatives could be used to create novel polymers or coatings with unique properties. These materials might exhibit improved durability, resistance to environmental stressors, or other desirable characteristics important for industrial applications .
Pharmacological Studies
Pharmacologically, the compound can be involved in the synthesis of molecules that modulate neurotransmitter systems, which is vital for developing treatments for neurological disorders. Its derivatives could serve as lead compounds in the design of drugs targeting the central nervous system .
Environmental Science Applications
Lastly, in environmental science, derivatives of this compound could be used to develop new sensors or indicators for environmental monitoring. These sensors could detect pollutants or changes in environmental conditions, aiding in the protection and preservation of ecosystems .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h10H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGDKZOMMXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



